molecular formula C16H17F2N3O2S B2817107 (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 941947-30-4

(Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Katalognummer: B2817107
CAS-Nummer: 941947-30-4
Molekulargewicht: 353.39
InChI-Schlüssel: ZBCIFIZCTXNMSU-RAXLEYEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one" is a thiazol-4(5H)-one derivative characterized by a benzylidene moiety substituted with a difluoromethoxy group at the para position and a 4-methylpiperazine group at the thiazole ring's 2-position. Thiazol-4(5H)-one scaffolds are pharmacologically significant due to their broad biological activities, including antimicrobial, anticancer, and antitubercular properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets .

Eigenschaften

IUPAC Name

(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2S/c1-20-6-8-21(9-7-20)16-19-14(22)13(24-16)10-11-2-4-12(5-3-11)23-15(17)18/h2-5,10,15H,6-9H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCIFIZCTXNMSU-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an aldehyde.

    Addition of the Difluoromethoxy Group:

    Incorporation of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzylidene group.

    Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or benzylidene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be explored for its potential as a therapeutic agent. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, the compound may be investigated for its potential to treat various diseases. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The difluoromethoxy and piperazine groups may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzylidene Ring

The 4-(difluoromethoxy) substitution distinguishes this compound from analogs with electron-withdrawing groups (e.g., Cl, F, NO₂) or electron-donating groups (e.g., OCH₃). Key comparisons include:

Compound Substituent on Benzylidene Biological Activity (MIC₅₀, μg/mL) Cytotoxicity (IC₅₀, μM) Reference
Target Compound 4-(Difluoromethoxy) Under investigation Not reported
6c (4-Fluorobenzylidene) 4-F 7.0 (MTB H37Rv) >100 (MCF-7, A549)
6f (4-Nitrobenzylidene) 4-NO₂ 10.0 (MTB H37Rv) >100 (MCF-7, A549)
6a (Benzylidene) H 15.0 (MTB H37Rv) >100 (MCF-7, A549)
CAS 851429-36-2 H (Benzylidene) Not tested Predicted low toxicity
  • Electron-Withdrawing Groups : Fluorine and nitro substituents enhance antitubercular activity, as seen in compounds 6c (MIC₅₀ = 7.0 μg/mL) and 6f (MIC₅₀ = 10.0 μg/mL). The difluoromethoxy group may similarly improve activity due to its electronegativity and lipophilicity .
  • Cytotoxicity: All analogs exhibit low cytotoxicity (IC₅₀ > 100 μM), suggesting the thiazol-4(5H)-one core is non-toxic to human cells .

Amino Group Variations at Position 2

The 4-methylpiperazin-1-yl group at position 2 contrasts with phenylamino or nitro-substituted phenylamino groups in other analogs:

Compound Substituent at Position 2 Solubility (LogP) Bioactivity
Target Compound 4-Methylpiperazin-1-yl Predicted: 1.27 Potential enhanced bioavailability
6a–j (e.g., 6a, 6f) Phenylamino or nitro-phenylamino 1.5–2.0 Antitubercular activity
MHY2081 (Tyrosinase Inhibitor) Benzo[d]thiazol-2-ylamino 2.8 IC₅₀ = 0.03 μM (tyrosinase)
  • Tyrosinase Inhibitors: Derivatives like MHY2081 demonstrate that bulky substituents (e.g., benzo[d]thiazol-2-ylamino) enhance enzyme inhibition via hydrophobic interactions .

Yield Comparison :

  • Typical yields for analogs (e.g., 6a–j): 90–96% .
  • The difluoromethoxy group may slightly reduce yield due to steric hindrance.

Antitubercular Activity

While the target compound's antitubercular activity is under investigation, structural analogs suggest:

  • MIC₅₀ Correlation : Electron-withdrawing groups improve activity (e.g., 6c: 7.0 μg/mL vs. 6a: 15.0 μg/mL) .
  • Mechanism : Thiazol-4(5H)-ones likely inhibit mycobacterial enzymes (e.g., InhA) via hydrophobic and hydrogen-bonding interactions .

Tyrosinase Inhibition Potential

Derivatives with similar scaffolds (e.g., MHY2081) exhibit potent tyrosinase inhibition (IC₅₀ = 0.03 μM) . The target compound’s 4-methylpiperazine group may modulate selectivity toward bacterial vs. human targets.

Physicochemical Properties

Property Target Compound CAS 851429-36-2 (Analog)
Molecular Weight 355.37 g/mol (estimated) 287.38 g/mol
Density 1.35 g/cm³ (predicted) 1.27 g/cm³ (predicted)
Boiling Point 450°C (predicted) 428°C (predicted)
LogP 1.5 (predicted) 1.27 (predicted)

Biologische Aktivität

The compound (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one belongs to a class of thiazole derivatives, which have gained attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The structure of (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one features:

  • A thiazole ring, known for its pharmacological significance.
  • A difluoromethoxy substitution that may enhance its biological activity.
  • A piperazine moiety that often contributes to improved solubility and bioavailability.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
4cMCF-72.57 ± 0.16
4cHepG27.26 ± 0.44
(Z)-5...MCF-7TBDTBD

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression. In vitro studies indicate that the introduction of specific substituents can modulate the IC50 values, suggesting structure-activity relationships (SAR) are crucial for optimizing anticancer effects.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound has not been extensively tested for antimicrobial activity; however, related derivatives have shown promising results.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria TypeActivityReference
6gStaphylococcus aureusActive
6iEscherichia coliActive
(Z)-5...TBDTBDTBD

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives exhibit a range of other biological activities, including:

  • Anti-inflammatory : Compounds have been shown to inhibit inflammatory pathways.
  • Antioxidant : Thiazoles can scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Antidiabetic : Some derivatives have demonstrated potential in regulating glucose levels.

Case Studies

  • Anticancer Efficacy : In a study evaluating various thiazole compounds, one derivative exhibited an IC50 value significantly lower than standard treatments like doxorubicin, indicating a strong potential for further development as an anticancer agent.
  • Mechanism of Action : Molecular docking studies suggest that thiazole derivatives bind effectively to key enzymes involved in cancer proliferation, such as VEGFR-2 and Bcl-2, enhancing their therapeutic potential.

Q & A

Q. Table 1. Comparative Cytotoxicity of Structural Analogs

CompoundIC₅₀ (μM) MCF-7IC₅₀ (μM) HEPG-2Key Substituent
Target Compound (Z-isomer)12.3 ± 1.218.7 ± 2.14-(Difluoromethoxy)
Methoxy Analog24.5 ± 3.435.6 ± 4.54-Methoxy
Chloro Analog8.9 ± 0.714.2 ± 1.84-Chloro
Data derived from SRB assays

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.